molecular formula C7H8N4 B1435753 3-[(1S)-1-azidoethyl]pyridine CAS No. 1604261-94-0

3-[(1S)-1-azidoethyl]pyridine

Cat. No.: B1435753
CAS No.: 1604261-94-0
M. Wt: 148.17 g/mol
InChI Key: RFGGVMSMTOSPBR-LURJTMIESA-N
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Description

3-[(1S)-1-azidoethyl]pyridine is a valuable chiral azide-functionalized building block designed for advanced research applications. Its structure incorporates a pyridine heterocycle, a fundamental scaffold in medicinal chemistry and material science , and a stereodefined azidoethyl group that is highly reactive in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction" . This combination makes the compound an ideal precursor for the efficient synthesis of complex 1,2,3-triazole-based hybrids . The 1,2,3-triazole linkage, formed via click chemistry, is highly stable and can mimic amide bonds, making it a crucial feature in drug discovery for creating novel molecular architectures. Researchers can utilize this compound to develop targeted libraries of bicyclic pyridine-triazole hybrids, which have shown significant potential in pharmacological screening, particularly in central nervous system (CNS) and infectious disease research . Furthermore, the pyridine nitrogen and the triazole ring can act as coordinating sites for metals, enabling the synthesis of coordination compounds and functional materials . The chiral center at the 1-position of the ethyl chain can be critical for imparting stereoselectivity in biological activity or for constructing chiral ligands. This product is intended for research purposes only in chemical synthesis and drug discovery laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S)-1-azidoethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-6(10-11-8)7-3-2-4-9-5-7/h2-6H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGGVMSMTOSPBR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Spectroscopic and Chromatographic Techniques for the Characterization of 3 1s 1 Azidoethyl Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-[(1S)-1-azidoethyl]pyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques is employed to confirm its constitution and stereochemistry.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are crucial for assembling the molecular framework by establishing through-bond correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the methine proton of the azidoethyl group and the methyl protons. Additionally, couplings between the aromatic protons on the pyridine (B92270) ring would be observed, confirming their relative positions. youtube.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would definitively assign the carbon signals corresponding to each proton in the molecule. For instance, the methine proton signal would show a correlation to the methine carbon signal, and the methyl protons would correlate to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for connecting different fragments of the molecule. For example, the methine proton of the azidoethyl group should show a correlation to the C3 carbon of the pyridine ring, confirming the point of attachment.

Expected ¹H NMR Data Expected ¹³C NMR Data
Proton Chemical Shift (ppm, predicted)
Pyridine-H28.5-8.7
Pyridine-H47.6-7.8
Pyridine-H57.2-7.4
Pyridine-H68.4-8.6
CH-N₃4.5-4.8
CH₃1.5-1.7

Application of Chiral Shift Reagents and Anisotropic Effects in NMR Studies

To confirm the enantiomeric purity and assign the absolute configuration of this compound, chiral NMR techniques can be employed. The use of chiral shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), can induce chemical shift differences between the protons of the two enantiomers in a racemic mixture. fiveable.melibretexts.orgslideshare.net This allows for the quantification of enantiomeric excess by integrating the separated signals. The nitrogen atom of the pyridine ring and potentially the azide (B81097) group can act as binding sites for the chiral shift reagent. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Verification and Impurity Profiling

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecule, which in turn confirms its elemental composition. nih.gov For this compound (C₇H₈N₄), the expected monoisotopic mass can be calculated with high precision.

Ion Calculated m/z
[M+H]⁺149.0822
[M+Na]⁺171.0641
[M+K]⁺187.0381

The fragmentation pattern in the mass spectrum can also provide structural information. The azide group is known to be a fragile functionality, and a characteristic loss of N₂ (28 Da) is expected upon ionization. researchgate.netacs.orgresearchgate.net Further fragmentation of the pyridine ring would also be observed. HRMS is also a powerful tool for identifying and profiling trace impurities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. mdpi.com The separation of the enantiomers of this compound would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including those containing pyridine moieties. nih.govresearchgate.net

A typical method would involve dissolving the sample in a suitable solvent and injecting it onto the chiral column. The mobile phase, often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, would be optimized to achieve baseline separation of the two enantiomers. sigmaaldrich.com The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.

Parameter Typical Value/Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Vibrational Spectroscopy (FT-IR, Raman) for Azide and Pyridine Functional Group Analysis and Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. epequip.comspectroscopyonline.com These techniques are complementary and can be used for "fingerprinting" the compound.

FT-IR Spectroscopy: The most characteristic absorption in the FT-IR spectrum of this compound would be the strong, sharp band corresponding to the asymmetric stretching vibration of the azide group (N=N=N), which typically appears in the region of 2100-2160 cm⁻¹. researchgate.netacs.org The pyridine ring vibrations would also be observable, including C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. nist.gov

Raman Spectroscopy: In the Raman spectrum, the symmetric stretching of the azide group, which is often weaker in the IR spectrum, may be more prominent. The aromatic C-H stretching of the pyridine ring would be observed above 3000 cm⁻¹. The ring breathing modes of the pyridine ring are also characteristic and typically appear in the 990-1030 cm⁻¹ region. cdnsciencepub.comresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Azide (-N₃)Asymmetric stretch2100-2160FT-IR (strong)
Azide (-N₃)Symmetric stretch1200-1350Raman
Pyridine (C=C, C=N)Ring stretches1400-1600FT-IR, Raman
Pyridine (C-H)Aromatic stretch3000-3100FT-IR, Raman
PyridineRing breathing990-1030Raman (strong)

Single Crystal X-ray Diffraction for Absolute Configuration Assignment and Conformational Analysis (where applicable)

When a suitable single crystal of the compound can be obtained, single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.comeurjchem.commdpi.com This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms. By using anomalous dispersion, the absolute stereochemistry can be unambiguously assigned as (S) at the chiral center. Furthermore, X-ray diffraction analysis provides detailed information about bond lengths, bond angles, and the preferred conformation of the molecule in the solid state. nih.gov

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 1s 1 Azidoethyl Pyridine

Transformations of the Azide (B81097) Functionality within 3-[(1S)-1-azidoethyl]pyridine

The azide group is a high-energy, versatile functional group known for its participation in a variety of powerful transformations, including cycloadditions, reductions, and rearrangements.

The azide group of this compound is an excellent substrate for 1,3-dipolar cycloaddition reactions with alkynes, yielding stable 1,2,3-triazole rings. This transformation is a cornerstone of "click chemistry." wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of an azide with a terminal alkyne, catalyzed by a copper(I) species. nih.gov The reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov For this compound, the CuAAC reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups on the alkyne partner. The copper(I) catalyst can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate) or used directly as a Cu(I) salt (e.g., CuI or CuBr). acs.orgacs.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.orgacs.org

Table 1: Representative Conditions for CuAAC Reaction

ParameterConditionPurpose/Comment
Azide This compoundSubstrate
Alkyne Phenylacetylene (example)Coupling partner
Catalyst CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%)In situ generation of Cu(I)
Solvent t-BuOH/H₂O (1:1) or DMFCommon solvent systems
Temperature Room TemperatureMild reaction conditions
Product 1,4-disubstituted 1,2,3-triazoleHigh regioselectivity

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Unlike CuAAC, SPAAC does not require a metal catalyst, which is advantageous for biological applications where copper toxicity is a concern. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a cyclooctyne derivative (e.g., dibenzocyclooctyne, DIBO). magtech.com.cnresearchgate.net The reaction proceeds rapidly at physiological temperatures and results in the formation of a triazole product. rsc.org The reaction of this compound with a strained alkyne is expected to be efficient, providing a powerful tool for bioconjugation. magtech.com.cnnih.gov

The Staudinger reaction provides a mild and efficient method for the transformation of azides. organic-chemistry.org It involves the reaction of the azide with a tertiary phosphine, most commonly triphenylphosphine (PPh₃), to form an iminophosphorane (also known as an aza-ylide). thermofisher.comwikipedia.orgjk-sci.com This reaction is characterized by its high yield and the absence of side products. thermofisher.comcommonorganicchemistry.com

The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group in this compound. This is followed by the extrusion of dinitrogen gas (N₂) through a four-membered cyclic intermediate to yield the stable iminophosphorane. organic-chemistry.orgwikipedia.org These iminophosphorane intermediates are versatile and can be isolated or used directly in subsequent reactions. thermofisher.comjk-sci.com

The azide functionality can be readily reduced to a primary amine, providing a key synthetic route to chiral amines from azides while retaining the stereochemistry of the adjacent chiral center.

Staudinger Reduction: This is a two-step process that begins with the Staudinger reaction described above. The resulting iminophosphorane intermediate is not isolated but is instead hydrolyzed with water. wikipedia.org The hydrolysis cleaves the P=N bond to yield the corresponding chiral primary amine, 1-(pyridin-3-yl)ethan-1-amine, and a stable phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.orgcommonorganicchemistry.com This method is exceptionally mild and tolerant of many other functional groups. organic-chemistry.org

Catalytic Hydrogenation: A common and clean method for azide reduction is catalytic hydrogenation. organic-chemistry.org This reaction involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a standard catalyst for this transformation. More specialized catalysts, such as rhodium on alumina (Rh/Al₂O₃), have been shown to be highly chemoselective for azide reduction in the presence of other reducible groups. nih.gov This process is typically high-yielding and preserves the stereochemical integrity of the chiral center.

Table 2: Common Methods for the Reduction of Chiral Azides

MethodReagents & ConditionsProductKey Feature
Staudinger Reduction1. PPh₃, THF 2. H₂OChiral Primary AmineExtremely mild, high functional group tolerance
Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOHChiral Primary AmineClean reaction, byproduct is N₂ gas
Rhodium CatalysisH₂, Rh/Al₂O₃Chiral Primary AmineHigh chemoselectivity

Upon thermal or photochemical activation, organic azides can eliminate a molecule of nitrogen gas to generate highly reactive nitrene intermediates. scispace.comrsc.org The decomposition of this compound would produce the corresponding chiral nitrene.

The formation of the nitrene is the rate-determining step in the decomposition process. scispace.comresearchgate.net Photochemical decomposition typically yields the singlet nitrene, while thermal decomposition can produce both singlet and triplet nitrenes via different mechanistic pathways. scispace.com These nitrene intermediates are generally short-lived and undergo rapid subsequent reactions. nsf.gov Common reaction pathways for the generated nitrene include:

Intramolecular C-H insertion: The nitrene can insert into a nearby C-H bond, leading to the formation of a new heterocyclic ring.

Rearrangement: The alkyl nitrene can rearrange, for instance, to form an imine. researchgate.net

Hydrogen abstraction: Triplet nitrenes are known to abstract hydrogen atoms from the solvent or other molecules. researchgate.net

Dimerization: In the absence of other trapping agents, nitrenes can dimerize to form azo compounds. nsf.gov

The specific outcome depends heavily on the reaction conditions and the molecular structure of the substrate.

Reactivity of the Pyridine (B92270) Nucleus and Effects of the Azidoethyl Side-Chain Substitution

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.orgpearson.com This electronic nature dictates its reactivity, making it significantly less reactive than benzene towards electrophilic attack but more susceptible to nucleophilic attack. wikipedia.orgquimicaorganica.org

Electrophilic aromatic substitution (EAS) on pyridine is generally sluggish and requires harsh reaction conditions. wikipedia.org The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming a pyridinium cation. This positive charge further deactivates the ring, making substitution even more difficult. wikipedia.orgrsc.org

When substitution does occur, it proceeds preferentially at the C-3 (meta) position, as the cationic intermediates for attack at the C-2 (ortho) and C-4 (para) positions would place a destabilizing positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com

For this compound, the reactivity is influenced by the existing substituent at the C-3 position. The directing effect of the -(CH(N₃)CH₃) group must be considered. This group has two opposing electronic influences:

The ethyl backbone: An alkyl group is generally a weak activating group and an ortho, para-director due to inductive electron donation and hyperconjugation. libretexts.org

The azide group: The azide moiety is an electron-withdrawing group, which deactivates the ring.

Table 3: Predicted Regioselectivity of EAS on 3-Substituted Pyridine

Position of AttackStability of IntermediateLikelihoodRationale
C-2, C-6 (ortho)LowVery UnlikelyPositive charge placed on or adjacent to ring nitrogen.
C-4 (para)LowVery UnlikelyPositive charge placed on ring nitrogen in a resonance structure.
C-5 (meta)HigherMost LikelyPositive charge is delocalized over carbon atoms, avoiding the nitrogen.

Nucleophilic Additions to Pyridine Ring Systems

The reactivity of the pyridine ring in this compound towards nucleophiles is fundamentally governed by the electron-deficient nature of the aromatic system. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which reduces the electron density at the carbon atoms of the ring. This π-deficiency makes the pyridine ring susceptible to attack by nucleophiles, a characteristic that is in contrast to the electron-rich benzene ring, which is more prone to electrophilic substitution.

Nucleophilic attack on the pyridine ring typically occurs at the positions ortho (C2 and C6) and para (C4) to the nitrogen atom. This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the resulting intermediate, often referred to as a Meisenheimer-type complex. For a 3-substituted pyridine such as this compound, nucleophilic addition is generally directed to the C2 and C6 positions. Attack at the C4 position is also possible, though often less favored. Direct nucleophilic addition to the C3 and C5 positions is electronically disfavored as the negative charge in the intermediate cannot be effectively delocalized onto the nitrogen atom.

The (1S)-1-azidoethyl substituent at the C3 position influences the reactivity of the pyridine ring through a combination of electronic and steric effects. The azido (B1232118) group (N₃) is known to be an electron-withdrawing group, which would further decrease the electron density of the pyridine ring, albeit modestly from the C3 position. This could potentially enhance the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyridine.

Common nucleophilic addition reactions to pyridine systems include those with organometallic reagents (e.g., organolithiums, Grignard reagents), amides (as in the Chichibabin reaction), and hydrides. The reaction outcome can vary, leading to either addition products (dihydropyridines) or, if a suitable leaving group is present (including H⁻ in some cases), substitution products.

For this compound, the addition of a strong nucleophile, such as an organolithium reagent (RLi), is expected to proceed primarily at the C2 and C6 positions. The general mechanism would involve the attack of the nucleophile on the electron-deficient carbon, leading to a negatively charged intermediate which can then be quenched with an electrophile (e.g., H₂O) to yield the corresponding dihydropyridine.

Nucleophile (Nu⁻)Expected Major Addition Position(s)Plausible Product Type
Organolithium (R-Li)C2, C61,2- or 1,6-Dihydropyridine
Grignard Reagent (R-MgX)C2, C61,2- or 1,6-Dihydropyridine
Lithium Aluminum Hydride (LiAlH₄)C2, C61,2- or 1,6-Dihydropyridine
Sodium Amide (NaNH₂)C22-Amino-3-[(1S)-1-azidoethyl]pyridine

Stereochemical Influence on Reaction Outcomes and Diastereoselectivity in Transformations Involving the Chiral Center of this compound

The presence of a stereocenter at the α-position of the 3-substituent in this compound introduces the element of chirality, which can significantly influence the stereochemical outcome of reactions, particularly those involving nucleophilic additions to the pyridine ring. The chiral center can induce diastereoselectivity in the formation of new stereocenters, leading to an unequal mixture of diastereomeric products.

The stereochemical influence arises from the differential steric hindrance and electronic interactions presented by the groups attached to the chiral carbon—in this case, a hydrogen atom, a methyl group, and an azido group. These groups create a chiral environment that can direct the incoming nucleophile to preferentially attack one face of the pyridine ring over the other.

When a nucleophile attacks the C2 or C6 position of the pyridine ring, a new stereocenter is potentially formed at the point of addition. The (1S)-1-azidoethyl group can bias this addition. According to established models of asymmetric induction, the nucleophile will approach from the less sterically hindered face of the molecule. The preferred conformation of the 1-azidoethyl side chain will dictate which face is more accessible.

For instance, if we consider a conformation where the largest group (azido) and the medium-sized group (methyl) are positioned to minimize steric interactions with the pyridine ring, the incoming nucleophile would preferentially attack from the side opposite to the bulkier group. This would result in the formation of one diastereomer in excess over the other. The degree of diastereoselectivity will depend on the effective size difference between the groups on the chiral center and the reaction conditions (temperature, solvent, nature of the nucleophile).

The diastereomeric ratio (d.r.) of the products is a measure of this selectivity. While specific experimental data for this compound is not available in the reviewed literature, analogous systems with chiral substituents on aromatic rings have demonstrated significant levels of diastereoselectivity in addition reactions.

The table below illustrates hypothetical diastereomeric outcomes for a nucleophilic addition to the C2 position, assuming the formation of a new stereocenter at C2. The labels (2R) and (2S) denote the configuration of the newly formed stereocenter.

Nucleophilic AttackResulting Diastereomer ConfigurationExpected AbundanceDiastereomeric Ratio (d.r.)
Favored Trajectory (less hindered)(1S, 2R) or (1S, 2S)Major> 1:1
Disfavored Trajectory (more hindered)(1S, 2S) or (1S, 2R)Minor

It is important to note that the azido group itself can participate in certain reactions, either through its terminal nitrogen's nucleophilicity or through reduction to an amine, which would further expand the synthetic utility and stereochemical considerations for this molecule.

Computational and Theoretical Investigations into 3 1s 1 Azidoethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining the electronic structure and stable conformations of molecules like 3-[(1S)-1-azidoethyl]pyridine.

DFT, with various functionals (e.g., B3LYP, M06-2X), is often employed to balance computational cost and accuracy for organic molecules. These calculations can predict optimized molecular geometries, bond lengths, bond angles, and dihedral angles. For this compound, such calculations would elucidate the preferred spatial arrangement of the azidoethyl group relative to the pyridine (B92270) ring. A study on the related compound 2-azido pyridine utilized DFT to investigate its isomeric forms and their relative stabilities. A similar approach for this compound would involve a conformational search to identify the global and local energy minima on the potential energy surface.

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher levels of theory and can provide more accurate energetic and structural information, albeit at a greater computational expense. These methods would be valuable for benchmarking the results obtained from DFT and for a more precise description of electron correlation effects, which can be significant in molecules with heteroatoms and π-systems.

Table 1: Hypothetical Data Table for Calculated Structural Parameters of this compound

ParameterDFT (B3LYP/6-31G*)Ab Initio (MP2/cc-pVTZ)
C-N (azide) bond length (Å)Data not availableData not available
N-N-N (azide) bond angle (°)Data not availableData not available
Pyridine C-C bond lengths (Å)Data not availableData not available
Dihedral Angle (Py-C-C-N) (°)Data not availableData not available
Dipole Moment (Debye)Data not availableData not available
HOMO Energy (eV)Data not availableData not available
LUMO Energy (eV)Data not availableData not available
HOMO-LUMO Gap (eV)Data not availableData not available
Note: This table is for illustrative purposes only. No published data exists for these parameters for the specified compound.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for Validation

Computational methods are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would be invaluable for its characterization.

Vibrational Spectroscopy (IR and Raman): Frequency calculations using DFT can predict the infrared and Raman spectra. The characteristic vibrational modes, such as the asymmetric and symmetric stretches of the azide (B81097) group and the pyridine ring vibrations, could be assigned.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. By calculating the magnetic shielding tensors, theoretical chemical shifts can be obtained and correlated with experimental spectra to confirm the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This would provide insight into the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
Azide Asymmetric Stretch (cm⁻¹)Data not available
Pyridine Ring Breathing (cm⁻¹)Data not available
¹H NMR (δ, ppm) - Pyridine ProtonsData not available
¹³C NMR (δ, ppm) - Pyridine CarbonsData not available
UV-Vis λmax (nm)Data not available
Note: This table is for illustrative purposes only. No published data exists for these parameters for the specified compound.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating the associated energy barriers. For this compound, several types of reactions could be investigated computationally:

Thermal Decomposition: The azide group is known to be thermally labile, often decomposing to a nitrene intermediate. Computational studies could map the potential energy surface for the thermal decomposition of this compound, identifying the transition state for nitrogen extrusion and the structure of the resulting nitrene.

Cycloaddition Reactions: Azides are known to participate in [3+2] cycloaddition reactions (Huisgen cycloadditions), which are fundamental in click chemistry. The reaction of this compound with various alkynes or alkenes could be modeled to predict the regioselectivity and stereoselectivity of the cycloaddition, as well as the activation energies.

Reactions at the Pyridine Ring: The pyridine nitrogen can act as a nucleophile or a base. Computational modeling could explore protonation energies, pKa values, and the energetics of reactions with electrophiles at the pyridine nitrogen.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
ReactantsData not available
Transition State 1Data not available
IntermediateData not available
Transition State 2Data not available
ProductsData not available
Note: This table is for illustrative purposes only. No published data exists for these parameters for the specified compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent.

For this compound, MD simulations could be used to:

Explore Conformational Space: While quantum chemical calculations can identify energy minima, MD simulations can explore the conformational landscape at a given temperature, revealing the relative populations of different conformers and the energy barriers between them.

Analyze Solvation Effects: By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, MD can model how the solvent influences the conformation and dynamics of this compound. Radial distribution functions can be calculated to understand the structure of the solvation shell around different parts of the molecule.

Table 4: Hypothetical Output from a Molecular Dynamics Simulation of this compound in Water

PropertySimulated Value
Average End-to-End Distance (Å)Data not available
Rotational Correlation Time (ps)Data not available
Solvent Accessible Surface Area (Ų)Data not available
Number of Hydrogen Bonds with WaterData not available
Note: This table is for illustrative purposes only. No published data exists for these parameters for the specified compound.

Strategic Applications of 3 1s 1 Azidoethyl Pyridine in Advanced Chemical Synthesis and Chemical Biology Research Tools

Utility as a Chiral Building Block in Asymmetric Synthesis of Complex Molecular Architectures

The inherent chirality of 3-[(1S)-1-azidoethyl]pyridine, owing to the stereocenter at the ethyl group, positions it as a potential chiral building block in asymmetric synthesis. Chiral building blocks are fundamental components in the construction of enantiomerically pure complex molecules, which is of paramount importance in medicinal chemistry and materials science. The pyridine (B92270) ring can act as a key structural motif or be further functionalized, while the azido (B1232118) group provides a versatile handle for a variety of chemical transformations.

Despite this potential, specific examples of the utilization of this compound in the asymmetric synthesis of complex molecular architectures are not described in the available scientific literature. Research detailing its application as a chiral starting material, the diastereoselectivity of its reactions, or its incorporation into larger, stereochemically defined structures could not be identified.

Precursor for the Development of Novel Heterocyclic Scaffolds, Ligands, and Organocatalysts

Pyridine derivatives are well-established precursors for a vast array of heterocyclic compounds, many of which exhibit significant biological activity. The presence of the reactive azide (B81097) group in this compound suggests its utility in the construction of novel nitrogen-containing heterocycles through reactions such as cycloadditions (e.g., "click chemistry") or reductions to the corresponding amine followed by cyclization.

Furthermore, chiral pyridine-containing molecules are prominent as ligands in transition-metal catalysis and as organocatalysts, enabling a wide range of asymmetric transformations. The (S)-configuration of the azidoethyl group could impart stereochemical control in such catalytic applications. However, specific research demonstrating the conversion of this compound into novel heterocyclic scaffolds, or its use in the development of new chiral ligands or organocatalysts, is not present in the reviewed literature.

Integration into Bioconjugation Strategies for the Synthesis of Molecular Probes and Conjugates

The azide functionality is a cornerstone of modern bioconjugation chemistry, most notably through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are widely used to link molecules of interest to biomolecules such as proteins, peptides, and nucleic acids. The pyridine moiety can influence the solubility and binding properties of the resulting conjugates.

While the commercial availability of this compound is noted in the context of bioconjugation, detailed studies or specific examples of its integration into bioconjugation strategies for the synthesis of molecular probes, antibody-drug conjugates, or other bioactive conjugates are not publicly documented. Research outlining the reaction conditions, efficiency, and the properties of the resulting bioconjugates is currently unavailable.

Role in the Design of Functional Organic Materials and Supramolecular Assemblies

The structural features of this compound, including the aromatic pyridine ring and the potential for the azide to be converted into other functional groups, suggest its possible role as a component in the design of functional organic materials. Pyridine-containing units are often incorporated into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies due to their coordination properties and ability to participate in hydrogen bonding and π-π stacking interactions.

However, there is no information in the accessible scientific literature to indicate that this compound has been specifically employed in the design or synthesis of functional organic materials or supramolecular assemblies.

Future Research Directions and Emerging Paradigms for Chiral Azido Pyridines

Development of Novel Stereoselective Synthetic Methodologies and Cascade Reactions

A primary focus of future research will be the development of more efficient and highly stereoselective methods for the synthesis of chiral azido-pyridines. While existing methods provide access to these compounds, there is a continuous demand for greener, more atom-economical, and scalable routes. A promising avenue lies in the design of novel catalytic systems that can achieve high enantioselectivity in the introduction of the azidoethyl group onto the pyridine (B92270) scaffold.

Catalyst System Reaction Type Potential Advantage Key Research Goal
Chiral Transition Metal Complexes (e.g., Rh, Ir, Cu)Asymmetric AzidationHigh EnantioselectivityDevelopment of ligands for precise stereocontrol. mdpi.comnih.gov
OrganocatalystsEnantioselective C-N Bond FormationMetal-free, environmentally benignDesign of novel chiral catalysts for broader substrate scope.
Biocatalysts (e.g., Transaminases)Kinetic Resolution/Asymmetric SynthesisHigh specificity, mild conditionsEngineering enzymes for non-natural substrate acceptance. rsc.org

This table illustrates potential catalytic systems for the future development of stereoselective synthetic methodologies for chiral azido-pyridines.

Exploration of Unconventional Reactivity and Catalytic Transformations of Azido-Pyridine Systems

The azide (B81097) group is known for its diverse reactivity, participating in transformations such as cycloadditions, reductions, and nitrene insertions. Future research will delve into the unconventional reactivity of the azido (B1232118) group within the context of the pyridine ring, potentially leading to the discovery of novel chemical transformations. The interplay between the pyridine nitrogen and the azide functionality could give rise to unique reactivity patterns that are not observed in simpler organic azides.

For example, the selective functionalization of pyridines and diazines via unconventional intermediates is an active area of research. mountainscholar.orgdigitellinc.com Exploring the intramolecular reactions of the azide group with the pyridine ring or its substituents could lead to the synthesis of novel fused heterocyclic systems. Furthermore, the development of new catalytic transformations that exploit the unique electronic properties of azido-pyridines is a promising frontier. This could involve the use of transition metal catalysts to activate the azide for novel coupling reactions or C-H functionalization of the pyridine ring. nih.govnih.gov

Transformation Type Potential Reagents/Catalysts Expected Outcome Emerging Paradigm
Intramolecular C-H AminationRh(II) or Fe(II) catalystsSynthesis of novel N-heterocyclic fused ringsAccess to complex, three-dimensional scaffolds. nih.gov
[3+2] CycloadditionStrained alkynes/alkenesFormation of triazole-linked pyridinesBioorthogonal chemistry and materials science applications. nih.gov
Reductive CyclizationPhosphines or reducing agentsSynthesis of aziridino-pyridinesDevelopment of new nitrogen-containing building blocks. nih.gov
Directed C-H FunctionalizationPalladium or Ruthenium catalystsSelective modification of the pyridine ringLate-stage functionalization of complex molecules. nih.gov

This table outlines potential areas of exploration for the unconventional reactivity and catalytic transformations of azido-pyridine systems.

Integration into Flow Chemistry and Continuous Synthesis Platforms for Enhanced Efficiency

The integration of chiral azido-pyridine synthesis into flow chemistry and continuous manufacturing platforms offers significant advantages in terms of safety, scalability, and efficiency. springernature.comnih.gov Organic azides can be hazardous in large quantities under batch conditions, but flow reactors minimize the reaction volume at any given time, thereby enhancing safety. nih.gov

Future research will focus on developing robust and efficient flow protocols for the synthesis and subsequent transformation of 3-[(1S)-1-azidoethyl]pyridine and related compounds. This includes the immobilization of catalysts on solid supports for use in packed-bed reactors, which facilitates catalyst recovery and reuse. whiterose.ac.uk Continuous flow systems also allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. nih.gov The development of multi-step continuous flow syntheses will be a key objective, enabling the production of complex chiral molecules from simple starting materials in an automated and efficient manner. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring of Reactions and Reaction Progress

For instance, inline Attenuated Total Reflectance (ATR)-IR spectroscopy can be used to track the disappearance of the characteristic azide stretching frequency, allowing for the determination of reaction kinetics. nih.gov Furthermore, hyperpolarization techniques in NMR, such as Signal Amplification by Reversible Exchange (SABRE), can overcome the sensitivity limitations of conventional NMR, enabling the real-time monitoring of reactions at low concentrations. nih.govacs.orgresearchgate.net The application of these advanced analytical methods will facilitate a more rational approach to the development of new synthetic methodologies for chiral azido-pyridines. nih.gov

Computational Design of Derivatives with Tunable Reactivity and Specific Molecular Recognition Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.net In the context of chiral azido-pyridines, computational methods will be instrumental in designing new derivatives with tailored properties. Density Functional Theory (DFT) calculations can be used to predict the reactivity of different azido-pyridine isomers and to elucidate reaction mechanisms. researchgate.netdntb.gov.ua This predictive power can guide experimental efforts, saving time and resources.

Q & A

Q. What synthetic strategies are recommended for introducing the azidoethyl group into the pyridine ring while preserving stereochemical integrity?

The synthesis of 3-[(1S)-1-azidoethyl]pyridine requires careful control of stereochemistry during azide introduction. A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 3-(1-chloroethyl)pyridine) with sodium azide under inert conditions. Chiral auxiliaries or enantioselective catalysis (e.g., transition-metal catalysts with chiral ligands) may enhance enantiomeric excess . For example, analogous methods for nicotine derivatives (e.g., (S)-3-(1-methylpyrrolidin-2-yl)pyridine) use stereospecific alkylation or enzymatic resolution . Purification via chiral chromatography or crystallization is critical to isolate the (1S)-configured product.

Q. What spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the pyridine ring substitution pattern and azidoethyl group integration. NOESY experiments may resolve stereochemistry by detecting spatial proximity between the azide group and pyridine protons .
  • IR Spectroscopy : The characteristic azide stretch (~2100 cm1^{-1}) validates the functional group .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated for structurally related pyridine derivatives (e.g., nicotine N-oxide derivatives) .

Advanced Research Questions

Q. How does the azide group in this compound influence its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

The azide group undergoes regioselective [3+2] cycloaddition with terminal alkynes under Cu(I) catalysis, forming 1,4-disubstituted triazoles. Kinetic studies suggest steric hindrance from the pyridine ring may slow reaction rates compared to aliphatic azides. Researchers should optimize conditions (e.g., ligand choice, solvent polarity) to balance reactivity and stereochemical retention . Control experiments with enantiomeric analogs (e.g., (1R)-configured derivatives) are essential to assess stereoelectronic effects .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Azides are thermally sensitive and may decompose exothermically. Accelerated stability testing (e.g., 40°C/75% RH) in buffered solutions (pH 4–9) is recommended. For example, ammonium acetate buffer (pH 6.5) is commonly used for pyridine derivatives to minimize degradation . Storage at 2–8°C in airtight, light-protected containers is critical, as shown for structurally similar compounds like 3-(1-methyl-2-pyrrolidinyl)pyridine .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from impurities, stereochemical variability, or assay conditions. A tiered approach includes:

Purity Validation : HPLC-MS to confirm >95% chemical and enantiomeric purity .

Structural Confirmation : Cross-validate with X-ray or advanced NMR .

Biological Replicates : Test in multiple cell lines or enzymatic assays (e.g., cytochrome P450 inhibition assays for nicotine analogs) .

Methodological Considerations

Q. How to design a computational study to predict the intermolecular interactions of this compound in aqueous solutions?

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model hydration shells and hydrogen bonding with water.
  • X-ray Absorption Spectroscopy (XAS) : Compare computed C/N K-edge spectra with experimental data to validate solvation effects, as applied to pyridine-water interactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation; azides may release toxic HN3_3 gas .
  • Spill Management : Neutralize with sodium nitrite or hypochlorite solutions to degrade azides .

Data-Driven Research Gaps

  • Mechanistic Studies : Lack of kinetic data for azide decomposition pathways under physiological conditions.
  • Toxicity Profiling : Limited ecotoxicological data for azido-pyridine derivatives in model organisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.